5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is an organic compound that features a cyclohexenone ring substituted with dimethyl groups and a fluorobenzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate typically involves the esterification of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an anhydrous solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.
Major Products
Oxidation: Formation of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid.
Reduction: Formation of 5,5-dimethyl-3-hydroxy-1-cyclohexenyl 2-fluorobenzenecarboxylate.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: A structurally related compound with similar reactivity but lacking the fluorobenzenecarboxylate ester group.
5,5-Dimethyl-3-oxo-1-cyclohexenyl carboxylic acid: The precursor to the ester, which shares similar chemical properties.
Uniqueness
5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is unique due to the presence of both the cyclohexenone ring and the fluorobenzenecarboxylate ester, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-15(2)8-10(17)7-11(9-15)19-14(18)12-5-3-4-6-13(12)16/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIOHHNVPMEHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.